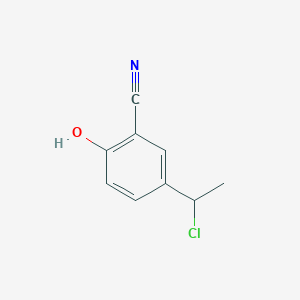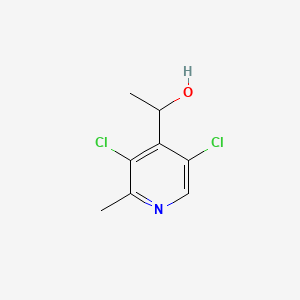
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C8H9Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring, along with an ethan-1-ol group
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol typically involves the chlorination of 2-methylpyridine followed by the introduction of the ethan-1-ol group. One common method involves the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst to form 3,5-dichloro-2-methylpyridine. This intermediate is then reacted with ethylene oxide under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The chlorine atoms and the ethan-1-ol group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(3,5-Dichloropyridin-4-yl)ethanol: Similar structure but lacks the methyl group.
3,5-Dichloro-2-methylpyridine: Lacks the ethan-1-ol group.
2-Methyl-3,5-dichloropyridine: Another positional isomer These compounds share some chemical properties but differ in their reactivity and applications
Eigenschaften
Molekularformel |
C8H9Cl2NO |
|---|---|
Molekulargewicht |
206.07 g/mol |
IUPAC-Name |
1-(3,5-dichloro-2-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c1-4-8(10)7(5(2)12)6(9)3-11-4/h3,5,12H,1-2H3 |
InChI-Schlüssel |
GRKBMYBSPSIQDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1Cl)C(C)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


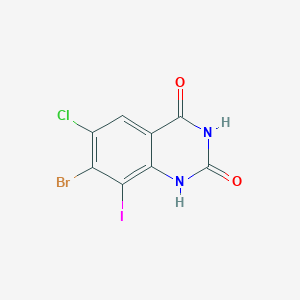


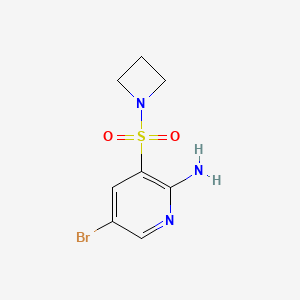


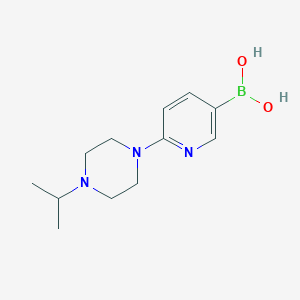

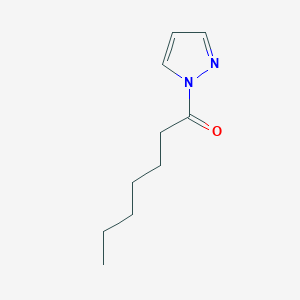
![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)
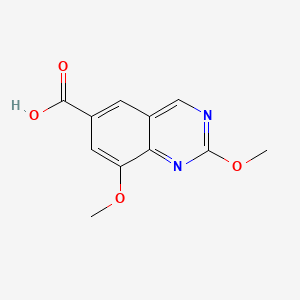
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)

